molecular formula C6H7ClN2O B8506767 4-Chloro-2,6-dimethylpyrimidine 1-oxide

4-Chloro-2,6-dimethylpyrimidine 1-oxide

Cat. No. B8506767
M. Wt: 158.58 g/mol
InChI Key: BYOCTKLVRVDWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6-dimethylpyrimidine 1-oxide is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-dimethylpyrimidine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dimethylpyrimidine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H7ClN2O/c1-4-3-6(7)8-5(2)9(4)10/h3H,1-2H3

InChI Key

BYOCTKLVRVDWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=[N+]1[O-])C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g (14.03×10-2 mol) of 2,4-dimethyl-6-chloropyrimidine are dissolved in 300 ml of dichloromethane in a 500 ml three-necked flask fitted with a thermometer and a magnetic stirrer. The mixture is cooled to 5° C. and 65.3 g of 55% metachloroperbenzoic acid, which is about 1.5 equivalents, are then added in solid portions. The reaction mixture is then stirred for 24 hours at ambient temperature (25° C.) and then filtered through a 3 frit. The filtrate is washed with 150 ml of a 6% aqueous sodium hydroxide solution and then with 2×50 ml of water to render neutral. It is then dried over sodium sulphate and then filtered through paper and evaporated. The crude mass is recrystallised from n-hexane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two

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